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Compound of Interest

Compound Name: 1-(3,4-Dibromophenyl)ethanone

Cat. No.: B1590023 Get Quote

1-(3,4-Dibromophenyl)ethanone (CAS No. 3114-30-5) is a highly functionalized aromatic

ketone that serves as a pivotal building block in modern organic synthesis and medicinal

chemistry. Its structure, featuring a reactive ketone group and two bromine atoms on an

aromatic ring, presents a unique combination of synthetic handles. This guide provides an in-

depth analysis of its commercial availability, quality control parameters, applications, and safe

handling, designed for researchers, chemists, and drug development scientists who seek to

leverage this versatile intermediate for the construction of complex molecular architectures.

The strategic placement of the bromine atoms allows for selective, stepwise functionalization

through various cross-coupling reactions, while the ketone moiety offers a classic site for

nucleophilic additions, condensations, and derivatizations.

Physicochemical Properties and Identifiers
A thorough understanding of a reagent's physical and chemical properties is fundamental to its

effective use in experimental design. All data presented below is compiled from authoritative

chemical databases.[1]
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Property Value Source

CAS Number 3114-30-5 PubChem[1]

Molecular Formula C₈H₆Br₂O PubChem[1]

Molecular Weight 277.94 g/mol PubChem[1]

IUPAC Name
1-(3,4-

dibromophenyl)ethanone
PubChem[1]

Synonyms 3',4'-Dibromoacetophenone PubChem[1]

InChIKey
GYWFVNMZKBLMAR-

UHFFFAOYSA-N
PubChem[1]

SMILES
CC(=O)C1=CC(=C(C=C1)Br)B

r
PubChem[1]

Commercial Availability and Supplier Evaluation
1-(3,4-Dibromophenyl)ethanone is readily available from a variety of commercial suppliers,

typically on an R&D scale. The procurement process for such a specialized intermediate

requires careful consideration of purity, documentation, and supplier reliability.

Representative Commercial Suppliers
The following table lists several known suppliers of 1-(3,4-Dibromophenyl)ethanone.

Researchers should note that availability, purity, and offered quantities are subject to change

and should always be confirmed with the supplier.
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Supplier Brand/Partner Typical Purity Notes

CymitQuimica Fluorochem 97%
Offers quantities from

100mg to 10g.[2]

Sigma-Aldrich Synthonix Corp. 97%
Available as a catalog

item.[3]

Parchem N/A Not specified
Specialty chemical

supplier.[2]

BOC Sciences N/A 95%

Specializes in

chemical synthesis

and characterization.

[4][5]

Alachem N/A Not specified
For applications from

R&D to industrial use.

BLD Pharm N/A Not specified

Mentions availability

of NMR, HPLC, and

LC-MS data.

Workflow for Supplier Selection
Choosing the right supplier is a critical step that impacts experimental reproducibility and

success. The Certificate of Analysis (CoA) is a non-negotiable document that provides lot-

specific data on purity and identity, which should be requested and reviewed before purchase.
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Supplier Selection Workflow

Define Research Need
(Purity ≥97%, Quantity)

Identify Potential Suppliers
(e.g., Sigma-Aldrich, CymitQuimica)

Request Quotations &
Certificates of Analysis (CoA)

Evaluate Supplier Data:
- Purity (HPLC/NMR)

- Lead Time
- Cost

- Technical Support

Select Optimal Supplier

Procure Reagent & Log Lot #

Click to download full resolution via product page

Caption: A logical workflow for the selection and procurement of 1-(3,4-
Dibromophenyl)ethanone.

Quality Control and Spectroscopic Characterization
Verifying the identity and purity of the starting material is paramount. While a supplier's CoA is

the primary document, an in-house characterization is best practice. Reference spectra for 1-
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(3,4-Dibromophenyl)ethanone are available in curated databases.[1]

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons

(CH₃) around 2.6 ppm. The aromatic region should display three distinct signals

corresponding to the protons at positions 2, 5, and 6 of the phenyl ring, with splitting patterns

(doublets and doublet of doublets) consistent with the 1,2,4-trisubstitution pattern.

¹³C NMR: The carbon NMR will show a signal for the carbonyl carbon near 196 ppm, a

methyl carbon signal around 26 ppm, and six distinct aromatic carbon signals, including two

attached to bromine at approximately 120-135 ppm.

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the ketone

carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. Additional peaks will be present

in the 1600-1450 cm⁻¹ region for aromatic C=C stretching and in the C-H stretching region

(~3100-3000 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for

a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent M, M+2, and M+4

peaks. The molecular ion peak [M]⁺ would be observed at m/z ≈ 276, corresponding to the

monoisotopic mass.[1]

Applications in Research and Drug Development
Bromoacetophenones are established as crucial intermediates for synthesizing a wide range of

biologically active molecules.[6] The dibrominated structure of 1-(3,4-
Dibromophenyl)ethanone offers multiple, distinct reaction sites, making it a valuable

precursor in combinatorial chemistry and targeted synthesis.

Scaffold for Cross-Coupling Reactions: The two bromine atoms serve as excellent leaving

groups for metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira

couplings. This allows for the sequential and regioselective introduction of new carbon-

carbon or carbon-heteroatom bonds, enabling the construction of complex bi-aryl systems or

other elaborate scaffolds common in pharmaceutical agents.

Precursor to Heterocyclic Compounds: The ketone functionality can be readily transformed.

For example, it can undergo condensation reactions with hydrazines or other bifunctional
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nucleophiles to form various heterocyclic rings (e.g., pyrazoles, pyridazines), which are

privileged structures in medicinal chemistry.

Derivatization via the Ketone Group: The acetyl group can be a-halogenated to produce

phenacyl bromides, which are potent alkylating agents for creating ester or ether linkages.

Furthermore, the ketone can be reduced to a secondary alcohol, providing a chiral center for

asymmetric synthesis.

Example Synthetic Protocol: Suzuki-Miyaura Cross-
Coupling
To illustrate the synthetic utility of 1-(3,4-Dibromophenyl)ethanone, a representative protocol

for a Suzuki-Miyaura reaction is provided below. This reaction is a cornerstone of modern

synthetic chemistry for forming C-C bonds.

Objective: To selectively couple an arylboronic acid at one of the bromine positions of the

starting material. The bromine at position 4 is generally more reactive in Pd-catalyzed

couplings than the one at position 3.

Disclaimer: This is a generalized protocol and must be adapted and optimized for specific

substrates and laboratory conditions. All work should be performed in a fume hood with

appropriate personal protective equipment.

Representative Suzuki-Miyaura Reaction

1-(3,4-Dibromophenyl)ethanone + Arylboronic Acid

1-(3-Bromo-4-arylphenyl)ethanone

 Heat (e.g., 90°C) 

Catalyst: Pd(PPh₃)₄
Base: K₂CO₃

Solvent: Toluene/H₂O

Click to download full resolution via product page
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Caption: Diagram of a representative Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology
Reaction Setup: To an oven-dried Schlenk flask, add 1-(3,4-Dibromophenyl)ethanone (1.0

eq), the desired arylboronic acid (1.1 eq), potassium carbonate (K₂CO₃, 3.0 eq), and

tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen)

three times. Add degassed solvents, such as a mixture of toluene and water (e.g., 4:1 v/v).

Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor

the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting

material is consumed (typically 4-12 hours).

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash

with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure.

Purification: Purify the crude residue by flash column chromatography on silica gel using an

appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired

mono-coupled product.

Characterization: Confirm the structure and purity of the isolated product using NMR, IR, and

MS analysis.

Safety, Handling, and Storage
Note: The following information is based on safety data for closely related bromoacetophenone

compounds. Researchers must consult the specific Safety Data Sheet (SDS) provided by their

supplier for 1-(3,4-Dibromophenyl)ethanone.

Hazard Identification: Bromoacetophenones are typically classified as irritants. They may

cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

They are often harmful if swallowed (H302).

Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard

EN166).

Skin Protection: Wear nitrile or neoprene protective gloves and a lab coat. Ensure full skin

coverage.

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dusts or

aerosols may be generated, use an approved respirator.

First Aid Measures:

If on Skin: Wash off immediately with plenty of soap and water. Remove contaminated

clothing.

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing.

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

If Swallowed: Rinse mouth. Do NOT induce vomiting.

In all cases of exposure, seek medical advice/attention if symptoms persist.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from

incompatible substances such as strong oxidizing agents.

Conclusion
1-(3,4-Dibromophenyl)ethanone is a commercially accessible and highly valuable reagent for

chemical synthesis. Its polyfunctional nature provides a robust platform for generating

molecular diversity, making it an important tool in the arsenal of chemists in pharmaceutical and

agrochemical research. By understanding its properties, ensuring material quality through

proper supplier vetting and characterization, and adhering to strict safety protocols,

researchers can effectively unlock the synthetic potential of this versatile building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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